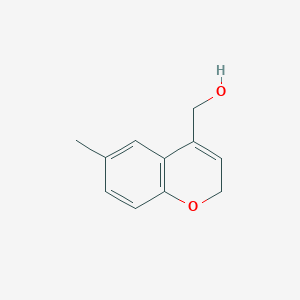

(6-methyl-2H-chromen-4-yl)methanol

Description

(6-Methyl-2H-chromen-4-yl)methanol (CAS: 111735-94-5) is a chromene derivative featuring a methyl group at the 6-position and a hydroxymethyl (-CH2OH) group at the 4-position of the chromene ring. Chromenes are heterocyclic compounds with a benzene ring fused to a pyran ring, widely studied for their applications in medicinal chemistry, material science, and organic synthesis.

Properties

CAS No. |

111735-94-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(6-methyl-2H-chromen-4-yl)methanol |

InChI |

InChI=1S/C11H12O2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-4,6,12H,5,7H2,1H3 |

InChI Key |

CYOOQILHUVCRGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC=C2CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2H-chromen-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of (6-methyl-2H-chromen-4-yl)aldehyde or (6-methyl-2H-chromen-4-yl)carboxylic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted chromenes with different functional groups.

Scientific Research Applications

(6-methyl-2H-chromen-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (6-methyl-2H-chromen-4-yl)methanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs of (6-methyl-2H-chromen-4-yl)methanol and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents (Positions) |

|---|---|---|---|---|

| This compound | 111735-94-5 | C11H12O2 | 176.21 | Methyl (6), Methanol (4) |

| 2H-1-Benzopyran-7-ol, 3-phenyl | 88040-00-0 | C15H12O2 | 224.26 | Phenyl (3), Hydroxy (7) |

| 5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene | 7473-31-6 | C24H22O4 | 374.43 | Dimethoxy (5,7), 4-Methoxyphenyl (3), Phenyl (4) |

| (6-Chloro-2-phenylpyrimidin-4-yl)methanol | 325685-75-4 | C11H9ClN2O | 220.65 | Chloro (6), Phenyl (2), Methanol (4) |

Key Observations :

- Substituent Effects: Polarity: The methanol group in the target compound increases polarity compared to analogs with methoxy or methyl groups. For example, 5,7-dimethoxy derivatives (CAS: 7473-31-6) exhibit higher lipophilicity due to ether linkages . Reactivity: The primary alcohol in this compound is more reactive in esterification or oxidation reactions than ethers or ketones (e.g., 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde in ). Chloro substituents (CAS: 325685-75-4) may enhance electrophilic substitution reactivity .

Physical and Chemical Properties

- Melting Points: While direct data for this compound are unavailable, analogs like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde exhibit high melting points (217–219°C) due to hydrogen bonding from hydroxyl and carbonyl groups . The methyl and methanol groups in the target compound may lower its melting point by reducing intermolecular interactions.

- Solubility: The methanol group enhances solubility in polar solvents (e.g., ethanol, DMSO), whereas methyl and phenyl substituents (e.g., CAS: 88040-00-0) favor solubility in nonpolar solvents .

Reactivity and Functionalization

- Oxidation: The primary alcohol in this compound can be oxidized to a carboxylic acid or ketone, similar to chromene-4-carbaldehydes ().

- Esterification: The methanol group enables ester formation, a pathway exploited in for synthesizing chromone congeners with bioactivity .

- Substitution Reactions : Chloro-substituted analogs (e.g., CAS: 325685-75-4) undergo nucleophilic aromatic substitution, whereas methoxy groups are typically inert under mild conditions .

Biological Activity

(6-methyl-2H-chromen-4-yl)methanol, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chromenone structure with a methyl group at the 6-position. Its molecular formula is , and it has a molecular weight of 150.19 g/mol. The compound's structural features contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

Antioxidant Properties

One of the most significant biological activities of this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

In a comparative study, the IC50 values for this compound were found to be lower than those of several known anticancer agents, indicating its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

- Inhibition of Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage, which is often linked to cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induces apoptosis in MCF-7 and HCT116 cells | |

| Cytotoxicity | IC50 values lower than standard agents |

Case Study: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. This was notably more effective than traditional chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer agent .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (6-methyl-2H-chromen-4-yl)methanol undergoes oxidation to form aldehydes, ketones, or carboxylic acids.

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC).

-

Conditions :

-

Aldehyde formation : Mild conditions (e.g., PCC in dichloromethane at 25°C).

-

Carboxylic acid formation : Strong oxidizing agents (e.g., KMnO₄ in acidic/alkaline media under reflux).

-

Example :

Oxidation with KMnO₄ in acidic conditions yields (6-methyl-2H-chromen-4-yl)carboxylic acid, a precursor for further derivatization .

Esterification and Etherification

The hydroxymethyl group participates in ester and ether formation.

Esterification

-

Reagents : Acetic anhydride, acyl chlorides, or acid catalysts (e.g., H₂SO₄).

-

Conditions : Room temperature or mild heating (40–60°C).

-

Products : Esters such as (6-methyl-2H-chromen-4-yl)methyl acetate .

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH).

-

Conditions : Phase-transfer catalysis or anhydrous solvents (e.g., DMF).

Nucleophilic Substitution

The hydroxyl group can be converted into a better leaving group (e.g., tosylate) for substitution reactions.

-

Reagents : Tosyl chloride (TsCl), followed by nucleophiles (amines, thiols).

-

Conditions :

Example :

Reaction with sodium hydrosulfide (NaSH) yields (6-methyl-2H-chromen-4-yl)methanethiol, a potential precursor for sulfur-containing heterocycles .

Formation of Heterocycles

The hydroxymethyl group facilitates cyclization reactions to form bioactive heterocycles.

Catalytic Coupling Reactions

Copper-catalyzed reactions enable C–X bond formation for complex derivatives.

| Reaction Type | Catalyst | Reducing Agent | Solvent | Temp. | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Azide-alkyne cycloaddition | CuSO₄·5H₂O | Sodium ascorbate | t-butanol/water | 25°C | 51–69 | |

| Ullmann coupling | Cu(OAc)₂ | – | Methanol | 25°C | 37–64 |

Applications :

Comparative Reaction Efficiency

Key parameters influencing reaction outcomes:

| Parameter | Oxidation | Esterification | Heterocyclization |

|---|---|---|---|

| Optimal Temp. | 60–80°C | 25–40°C | 80–100°C |

| Catalyst | KMnO₄/CrO₃ | H₂SO₄ | KOH |

| Yield Range (%) | 45–70 | 65–85 | 70–80 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-methyl-2H-chromen-4-yl)methanol, and what analytical methods validate its purity and structure?

- Synthesis : Common methods include Mannich reactions or functionalization of chromene precursors. For example, hydroxylation of 6-methyl-4-methylchromene derivatives followed by reduction can yield the target compound. Reaction optimization (e.g., solvent selection, catalyst loading) is critical for yield improvement .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic analysis (XRD) via SHELXL refines bond lengths and angles .

Q. How is crystallographic data for this compound processed, and which software tools are recommended?

- Data Processing : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Anisotropic displacement parameters are refined to model atomic vibrations .

- Visualization : ORTEP-III (via WinGX) generates thermal ellipsoid diagrams, while Mercury or Olex2 assists in packing diagram analysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility or stability be resolved across studies?

- Validation : Replicate experiments under controlled conditions (e.g., temperature, solvent purity). Use orthogonal methods (e.g., HPLC for purity, TGA for thermal stability) .

- Example : If solubility in methanol varies, conduct Karl Fischer titration to rule out water content discrepancies. Cross-reference with DSC data to identify polymorphic forms .

Q. What computational strategies predict the biological activity of this compound derivatives?

- In Silico Methods : Molecular docking (AutoDock, GOLD) assesses binding affinity to target enzymes (e.g., kinases). QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity). MD simulations evaluate ligand-protein stability over time .

Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how are they addressed?

- Challenges : High thermal motion in methyl or hydroxyl groups may lead to overfitting.

- Solutions : Apply restraints (e.g., SIMU/DELU in SHELXL) to limit unreasonable displacement. Validate models using R-factor convergence and difference density maps .

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in derivatization reactions?

- Steric Effects : Bulky substituents on the chromene ring hinder nucleophilic attack. Use bulky base catalysts (e.g., DBU) to mitigate steric crowding during esterification .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the hydroxymethyl carbon, favoring nucleophilic substitution. Monitor via Hammett plots .

Methodological Recommendations

- Synthesis Optimization : Screen green solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability .

- Data Contradictions : Apply multi-method validation (e.g., XRD + solid-state NMR) to resolve polymorphic ambiguities .

- Ethical Reporting : Disclose negative results (e.g., failed derivatization attempts) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.